1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-
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Description
“1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-” is a chemical compound with the molecular formula C11H12N2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is also known as 7-Azaindole .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-” can be analyzed based on its molecular formula, C11H12N2 . The structure includes a pyrrolo[2,3-b]pyridine core with a cyclobutyl group attached .Mechanism of Action
While the specific mechanism of action for “1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-” is not provided, 1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Properties
IUPAC Name |
2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-3-8(4-1)10-7-9-5-2-6-12-11(9)13-10/h2,5-8H,1,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIUZWKLXOVOQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC3=C(N2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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